molecular formula C13H10F3NO B1586847 4-[3-(Trifluoromethyl)phenoxy]aniline CAS No. 41605-31-6

4-[3-(Trifluoromethyl)phenoxy]aniline

Cat. No. B1586847
CAS RN: 41605-31-6
M. Wt: 253.22 g/mol
InChI Key: VPVKXXRMSWUGHE-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenoxy]aniline is a compound with the CAS Number: 41605-31-6 . It has a molecular weight of 253.22 and its IUPAC name is 4-[3-(trifluoromethyl)phenoxy]phenylamine . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for 4-[3-(Trifluoromethyl)phenoxy]aniline is 1S/C13H10F3NO/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-[3-(Trifluoromethyl)phenoxy]aniline is an oil that is stored at room temperature . It has a molecular weight of 253.22 .

Scientific Research Applications

Chemical Synthesis and Modification

  • Introduction of Hydroxy Groups and Iodophenylation : The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in various solvents has been shown to introduce hydroxy groups at the para position of anilides like 4-[3-(Trifluoromethyl)phenoxy]aniline. This process can lead to the formation of phenols and acetyldiarylamines under certain conditions (Itoh et al., 2002).

Material Science and Engineering

  • Azobenzene Derivatives and Monomolecular Film Formation : Azobenzene derivatives, including those derived from 4-[3-(Trifluoromethyl)phenoxy]aniline, have been studied for their potential in monomolecular film formations at the air/water interface. These studies are significant for understanding surface pressure measurements and the impact of fluoroalkyl chain length (Yoshino et al., 1992).

Environmental Science

  • Catalytic Oxidation for Pollution Treatment : Superparamagnetic Fe3O4 nanoparticles have been utilized as catalysts for the oxidation of compounds like phenol and aniline, including derivatives such as 4-[3-(Trifluoromethyl)phenoxy]aniline. This research is crucial for environmental remediation and pollution treatment (Zhang et al., 2009).

Optics and Photonics

  • Nonlinear Optical (NLO) Materials : Certain derivatives of 4-[3-(Trifluoromethyl)phenoxy]aniline, such as 4-chloro-3-(trifluoromethyl)aniline, have been explored for their potential use in nonlinear optical materials. This involves experimental and theoretical vibrational analysis, which is pivotal in the development of NLO materials (Revathi et al., 2017).

Pharmaceutical and Biomedical Research

  • Metabolite Synthesis and Characterization : The synthesis and characterization of metabolites like 4'-hydroxy, 5-hydroxy, and acyl glucuronide from drugs such as diclofenac, where derivatives of 4-[3-(Trifluoromethyl)phenoxy]aniline play a role, are crucial in understanding drug metabolism and potential adverse reactions (Kenny et al., 2004).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Future Directions

Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, 4-[3-(Trifluoromethyl)phenoxy]aniline, which contains a trifluoromethyl group, could potentially have applications in the development of new pharmaceuticals .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVKXXRMSWUGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375336
Record name 4-[3-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)phenoxy]aniline

CAS RN

41605-31-6
Record name 4-[3-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(trifluoromethyl)phenoxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1-Nitro-4-[3-(trifluoromethyl)phenoxy]benzene (19 g) in ethyl acetate (250 mL) was added 5% palladium on charcoal (1.5 g). The mixture was stirred under hydrogen gas for about 36 h, and then filtered through Celite. The filtrate was concentrated to yield a red oil (17 g).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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